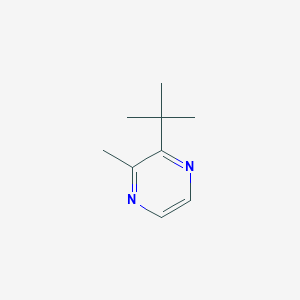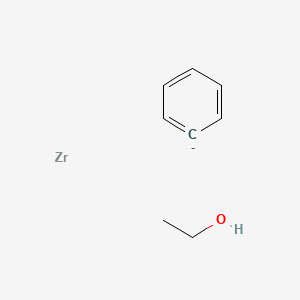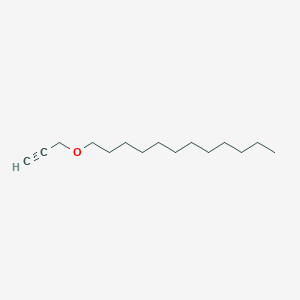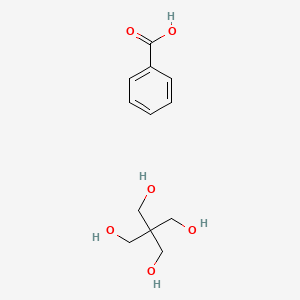
1,3-Dicyclohexylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is characterized by two cyclohexyl groups attached to a butane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
准备方法
1,3-Dicyclohexylbutane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 1,3-dibromobutane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial production methods may involve the catalytic hydrogenation of 1,3-dicyclohexyl-2-butene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product.
化学反应分析
1,3-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This process can lead to the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur when this compound is treated with halogens like chlorine or bromine. The reaction conditions often involve the use of a solvent like carbon tetrachloride and may require UV light to initiate the reaction.
科学研究应用
1,3-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of conformational analysis and steric effects due to its bulky cyclohexyl groups.
Biology: Research involving lipid membranes and hydrophobic interactions often utilizes this compound to understand the behavior of similar hydrophobic molecules.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that require hydrophobic interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,3-Dicyclohexylbutane is primarily related to its hydrophobic nature and steric bulk. In chemical reactions, the cyclohexyl groups can create significant steric hindrance, affecting the reactivity and selectivity of the compound. This steric effect is often exploited in synthetic chemistry to control reaction pathways and product distributions.
相似化合物的比较
1,3-Dicyclohexylbutane can be compared with other similar compounds, such as:
1,1-Dicyclohexylbutane: This compound has a similar structure but differs in the position of the cyclohexyl groups. It exhibits different chemical reactivity and physical properties.
1,3-Dicyclohexylpropane: With one less carbon in the backbone, this compound shows variations in its conformational flexibility and steric effects.
1,3-Dicyclohexylpentane: This compound has an additional carbon in the backbone, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and hydrophobic properties that are valuable in various scientific and industrial contexts.
属性
CAS 编号 |
41851-35-8 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC 名称 |
4-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h14-16H,2-13H2,1H3 |
InChI 键 |
QYUDFQUDLLTCAA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


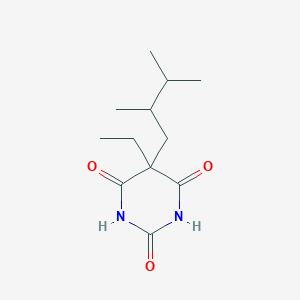

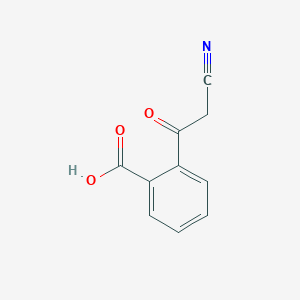
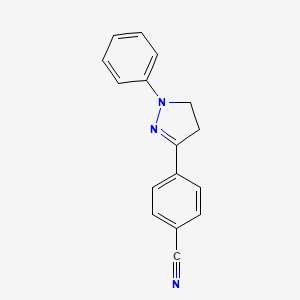
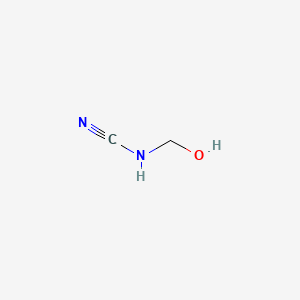

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)


